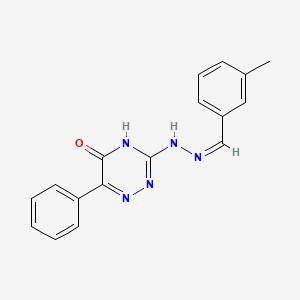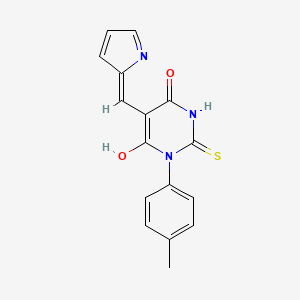![molecular formula C20H23ClN2O3 B5970652 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of multiple types of cancer.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by binding to endosialin on the surface of tumor cells and stromal cells in the tumor microenvironment. This binding leads to the activation of immune effector cells, such as natural killer cells and macrophages, which then attack and kill the tumor cells. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can inhibit the growth and migration of tumor cells by blocking the interaction between endosialin and other proteins in the tumor microenvironment.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) in vitro, which are mechanisms of immune-mediated tumor cell killing. In animal models, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to reduce tumor growth and metastasis, as well as increase survival rates. In clinical trials, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity and has been well-tolerated by patients.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its specificity for endosialin, which allows for targeted inhibition of tumor growth and metastasis. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can activate immune effector cells to attack tumor cells, which may enhance the antitumor activity of other therapies. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is that it may not be effective against all types of cancer, as endosialin expression varies among different tumor types.
将来の方向性
For 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide research include the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of biomarkers that can predict patient response to 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide may improve patient selection and treatment outcomes. Further studies are needed to determine the optimal dosing and scheduling of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, as well as its long-term safety profile. Finally, the exploration of endosialin as a therapeutic target for other diseases, such as fibrosis and inflammation, may expand the clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide.
合成法
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is synthesized through hybridoma technology. The hybridoma cells are created by fusing myeloma cells with B cells that produce antibodies against the target antigen. The resulting hybridoma cells are then screened for the production of monoclonal antibodies that specifically bind to the target antigen. The selected hybridoma cells are then cultured to produce large quantities of monoclonal antibodies, which are purified and formulated for clinical use.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer. The monoclonal antibody has been shown to bind to the endosialin protein, which is overexpressed in the tumor microenvironment of many solid tumors. 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity in several animal models and has shown promising results in early-phase clinical trials for the treatment of ovarian, pancreatic, and lung cancer.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-11-18(12-15(2)20(14)21)26-13-19(24)22-16-3-5-17(6-4-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNWMAKKYOJXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![8-methoxy-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B5970612.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)
![6-(5-phenyl-1H-pyrrol-2-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5970631.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)


